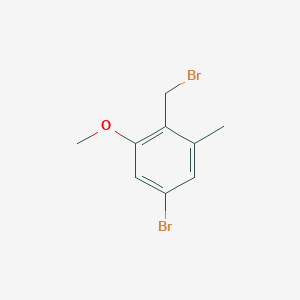
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene typically involves multiple steps. One common method starts with the bromination of 2-methoxy-3-methylbenzene. The bromination is carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Aplicaciones Científicas De Investigación
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The bromine atoms can participate in halogen bonding, which can influence molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methoxyphenol: Similar in structure but lacks the bromomethyl group.
5-Bromo-2-iodopyrimidine: Contains a pyrimidine ring instead of a benzene ring.
5-Bromo-2-methylbenzoate: Contains a carboxylate ester group instead of a bromomethyl group .
Uniqueness
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene is unique due to the presence of both bromine and bromomethyl groups on the benzene ring. This combination of substituents provides distinct reactivity and potential for various applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H10Br2O |
|---|---|
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
5-bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-4H,5H2,1-2H3 |
Clave InChI |
BAYOZDVPKGNELD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CBr)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
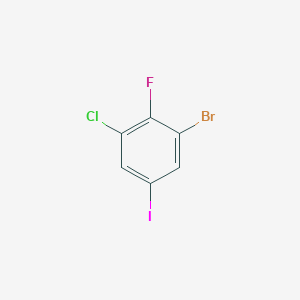
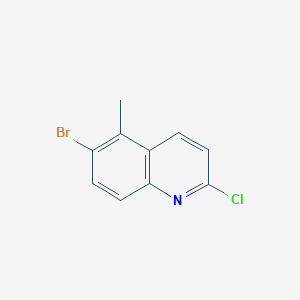
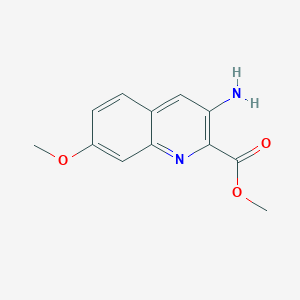

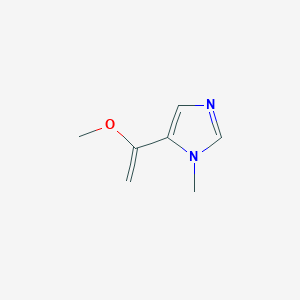
![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)

